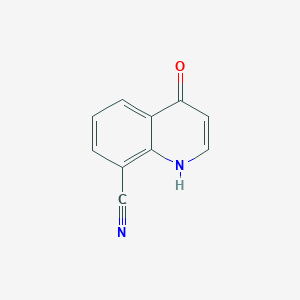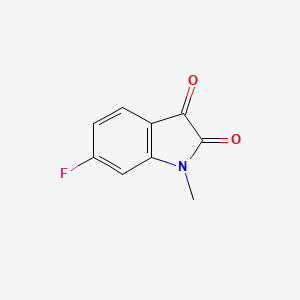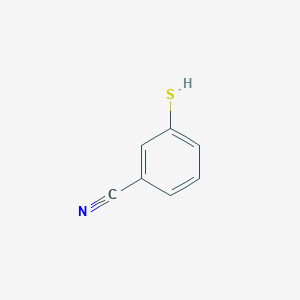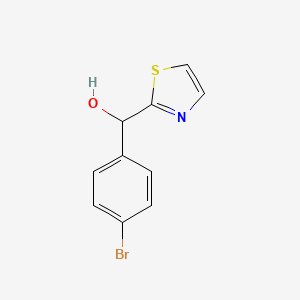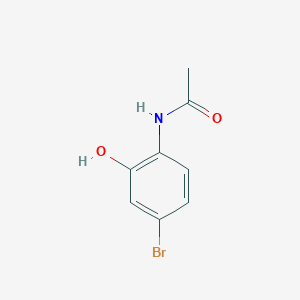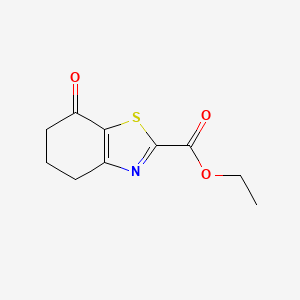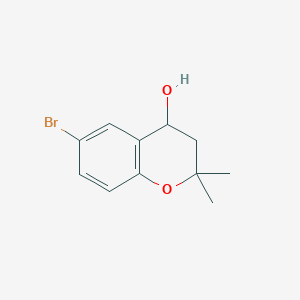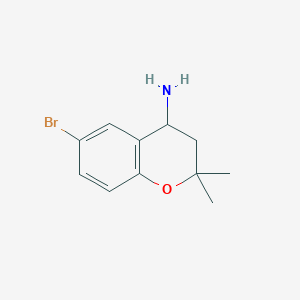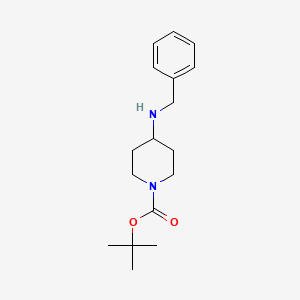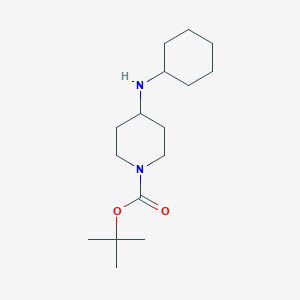
5-Bromo-4-chloro-2-methylpyridine 1-oxide
Übersicht
Beschreibung
5-Bromo-4-chloro-2-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H5BrClNO . It is an important intermediate in organic synthesis, with applications in pharmaceuticals, organic solvents, dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide can be achieved through various methods. One such method involves the reaction of 2-bromo-5-methylpyridine with 3-chloro-benzenecarboperoxoic acid in dichloromethane at 0 - 20℃ .Molecular Structure Analysis
The molecular weight of 5-Bromo-4-chloro-2-methylpyridine 1-oxide is 222.47 g/mol . The SMILES string representation of the molecule is Clc1cc(I)c(Br)cn1 .Chemical Reactions Analysis
5-Bromo-4-chloro-2-methylpyridine 1-oxide can act as a raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2-methylpyridine 1-oxide is a solid substance with a melting point of 29-31 °C . Its density is 1.624 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Industry
Specific Scientific Field
The specific scientific field of application for “5-Bromo-4-chloro-2-methylpyridine 1-oxide” is Pharmaceutical Chemistry .
3. Detailed Description of the Methods of Application or Experimental Procedures In this investigation, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
4. Thorough Summary of the Results or Outcomes Obtained The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Application in Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
Specific Scientific Field
The specific scientific field of application for “5-Bromo-4-chloro-2-methylpyridine 1-oxide” is Medicinal Chemistry .
2. Comprehensive and Detailed Summary of the Application “5-Bromo-4-chloro-2-methylpyridine 1-oxide” is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are being studied for their potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
3. Detailed Description of the Methods of Application or Experimental Procedures The synthesis of these inhibitors starts from 2-fluoro-4-methylpyridine . The overall yield of this synthetic strategy to pyridinylimidazoles starting from 2-bromo-4-methylpyridine is 3.6% and 3.9% in 7 linear steps . However, with the optimized synthesis starting from 2-fluoro-4-methylpyridine, the overall yield could be increased to 29.4% .
4. Thorough Summary of the Results or Outcomes Obtained The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in more than eight times higher yields compared to the synthesis starting from 2-bromo-4-methylpyridine .
Application in Synthesis of 6,6’-Dimethyl-3,3’-Bipyridine
Specific Scientific Field
The specific scientific field of application for “5-Bromo-4-chloro-2-methylpyridine 1-oxide” is Organic Chemistry .
2. Comprehensive and Detailed Summary of the Application “5-Bromo-4-chloro-2-methylpyridine 1-oxide” is used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine .
3. Detailed Description of the Methods of Application or Experimental Procedures The specific methods of application or experimental procedures for this synthesis are not provided in the source .
4. Thorough Summary of the Results or Outcomes Obtained The specific results or outcomes obtained from this synthesis are not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-4-2-6(8)5(7)3-9(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXSYVQEPYNCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546634 | |
| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-methylpyridine 1-oxide | |
CAS RN |
103971-43-3 | |
| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)

